REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:5])[C:3]#[CH:4].C(OCC)C.C([Li])CCC.Cl[Si:17]([CH3:20])([CH3:19])[CH3:18]>CCCCCC.O>[CH3:18][Si:17]([CH3:20])([CH3:19])[C:4]#[C:3][CH:2]([OH:5])[CH3:1]
|
Name
|
107.1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C#C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to facilitate stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added over a 2 hour period
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
to reach 10° C. during the latter part of the addition
|
Type
|
ADDITION
|
Details
|
is added over a 15 minute period
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After a brief period of reflux the mixture
|
Type
|
TEMPERATURE
|
Details
|
is again cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
to rise to 37° C
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with 5% aqueous hydrochloric acid and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to approximately 400 parts by volume
|
Type
|
ADDITION
|
Details
|
After adding 500 parts per volume of methanol and 200 parts per volume of 5% hydrochloric acid the solution
|
Type
|
STIRRING
|
Details
|
is stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
then diluted with 1000 parts per volume of water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C#CC(C)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |